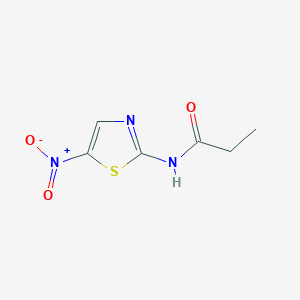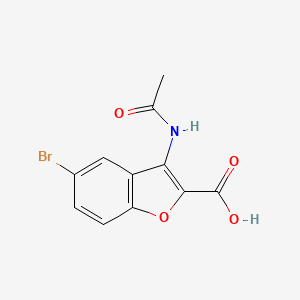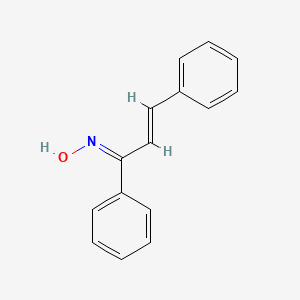
N-(5-nitro-1,3-thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound with the molecular formula C6H7N3O3S It belongs to the class of thiazole derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 5-nitro-1,3-thiazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-nitro-1,3-thiazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 5-amino-1,3-thiazol-2-ylpropanamide.
Substitution: Various substituted thiazole derivatives.
Hydrolysis: 5-nitro-1,3-thiazole-2-carboxylic acid and propanamide.
Scientific Research Applications
N-(5-nitro-1,3-thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Studied for its potential use as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)propanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate the activity of signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
N-(5-nitro-1,3-thiazol-2-yl)formamide: Similar structure but with a formamide group instead of a propanamide group.
N-(4-methoxybenzyl)-N’-(5-nitro-1,3-thiazol-2-yl)urea: Contains a urea linkage and a methoxybenzyl group.
5-nitro-1,2-benzothiazol-3-amine: A benzothiazole derivative with a nitro group.
Uniqueness
N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific combination of a nitro group and a propanamide moiety attached to the thiazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
14538-16-0 |
|---|---|
Molecular Formula |
C6H7N3O3S |
Molecular Weight |
201.21 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H7N3O3S/c1-2-4(10)8-6-7-3-5(13-6)9(11)12/h3H,2H2,1H3,(H,7,8,10) |
InChI Key |
JKXJETCCPVNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC=C(S1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}propanoate](/img/structure/B11106341.png)
![6-methyl-4-[(Z)-2-phenylethenyl]-2-thioxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11106345.png)
![N-(2,5-dimethylphenyl)-2-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoacetamide](/img/structure/B11106346.png)
![4-(4-Methoxyphenyl)-6-methyl-2-[(pyridin-3-ylmethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11106352.png)
![3,5-di-tert-butyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11106360.png)
![2-[(E)-[(Phenylformamido)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11106369.png)
![(3E)-N-methyl-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}-N-phenylbutanamide](/img/structure/B11106371.png)
![1-Methyl-4-phenyl-4,5-diazapentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-9,11,13,15,17,19-hexaene-3,6-dione (non-preferred name)](/img/structure/B11106374.png)
![2-(4-tert-butylphenyl)-N-[(E)-(2,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11106378.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(furan-2-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B11106398.png)

![(3E)-3-{[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazono}-N-(2-methoxyphenyl)butanamide](/img/structure/B11106411.png)


